Loxoprofen sodium is a non-narcotic analgesic drug belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs) [, , , , , , , , , , , , ]. It is a prodrug, meaning it is inactive in its administered form and becomes pharmacologically active after metabolism within the body [, ]. Loxoprofen sodium is primarily used in scientific research to investigate its mechanisms of action, its effects on various biological processes, and its potential therapeutic applications beyond its established analgesic properties.
Synthesis Analysis
Method 1: Reacting 2-(4-bromomethylphenyl)propionic acid with concentrated sulfuric acid and methanol yields 2-(4-bromomethylphenyl)methyl propionate. This product reacts with dimethyl adipate and sodium methoxide methanol to produce intermediate compound (I). Reacting (I) with acetate, water, and concentrated sulfuric acid yields intermediate compound (II). Finally, (II) reacts with acetone and sodium hydroxide to produce Loxoprofen sodium [].
Method 2: Starting with benzene, acylation, halogenation, ketalation, rearrangement, and Blanc chloromethylation yield the key intermediate. This intermediate undergoes condensation, decarboxylation, and salt-forming reactions to produce Loxoprofen sodium [].
Chemical Reactions Analysis
Hydrolysis & Decarboxylation: In the synthesis process, the intermediate compound undergoes hydrolysis and decarboxylation under acidic conditions. This process removes low-boiling-point alcohol solvents and carbon dioxide gas through atmospheric distillation, improving the reaction rate and yield [].
Reaction with Acetic Acid: Loxoprofen sodium, when heated with acetic acid in a boiling water bath, can lead to the formation of an impurity identified as 2-[(4-acetylphenyl)methyl]cyclopentanone. This reaction highlights the importance of impurity control during Loxoprofen sodium synthesis and storage [].
Mechanism of Action
Loxoprofen sodium, upon metabolization in the body, transforms into its active metabolite, Loxoprofen-SRS. Loxoprofen-SRS exerts its primary pharmacological action by inhibiting both cyclooxygenase-1 (COX-1) and COX-2 enzymes []. These enzymes are responsible for the production of prostaglandins, which mediate pain and inflammation. By inhibiting COX enzymes, Loxoprofen sodium reduces prostaglandin production, thereby exhibiting analgesic and anti-inflammatory effects.
Applications
Investigating Anti-inflammatory Effects: Studies explore its ability to reduce inflammation in various models, including atherosclerotic lesions in mice [].
Analgesic Studies: Researchers investigate its pain-relieving effects in different settings, such as post-operative pain management following dental extractions [, , , ].
Osteoarthritis Research: Its potential role in alleviating symptoms and improving joint function in osteoarthritis is being explored [, , ].
Understanding Gastric Mucosal Effects: Studies investigate its impact on gastric mucosal blood flow and compare its safety profile to other NSAIDs [].
Investigating Transdermal Delivery: Research focuses on developing and optimizing transdermal delivery systems using Loxoprofen sodium, including patches and gels, and examining potential skin irritation [, , ].
Evaluating Bioavailability and Pharmacokinetics: Studies analyze its absorption, distribution, metabolism, and excretion in humans to understand its pharmacokinetic profile [, , ].
Related Compounds
Loxoprofen
Compound Description: Loxoprofen, the active metabolite of Loxoprofen sodium, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory effects . It acts by inhibiting cyclooxygenase (COX), leading to decreased prostaglandin (PG) production .Relevance: Loxoprofen is the primary active metabolite of Loxoprofen sodium, responsible for its pharmacological effects in vivo. Understanding Loxoprofen's activity provides insight into Loxoprofen sodium's mechanism of action.
Loxoprofen-SRS
Compound Description: Loxoprofen-SRS is an active metabolite of Loxoprofen Sodium, demonstrating non-selective inhibition of both COX-1 and COX-2 enzymes . It exhibits time-dependent inhibition kinetics for both isoforms. Relevance: Similar to Loxoprofen, Loxoprofen-SRS contributes to the overall analgesic and anti-inflammatory effects of Loxoprofen sodium by inhibiting COX enzymes and reducing prostaglandin production.
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 is a lipid mediator involved in inflammatory processes. NSAIDs, including Loxoprofen sodium, reduce PGE2 levels . Relevance: PGE2 is a key mediator of inflammation and pain. Loxoprofen sodium's ability to reduce PGE2 levels contributes to its efficacy in treating inflammatory conditions.
Thromboxane B2
Compound Description: Thromboxane B2 is a stable metabolite of Thromboxane A2, a potent platelet activator and vasoconstrictor. Loxoprofen sodium can inhibit thromboxane B2 production .Relevance: Loxoprofen sodium's inhibition of thromboxane B2 production suggests potential antithrombotic effects, though further research is needed.
Prostaglandin F1α
Compound Description: Prostaglandin F1α is involved in various physiological processes, including inflammation and pain. Loxoprofen sodium treatment leads to decreased urinary levels of prostaglandin F1α metabolites . Relevance: Reduced levels of Prostaglandin F1α metabolites further support Loxoprofen sodium's role in modulating inflammatory pathways.
Flurbiprofen
Compound Description: Flurbiprofen, similar to Loxoprofen Sodium, is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties . It is available in various formulations, including cataplasms.Relevance: Flurbiprofen serves as a comparator to Loxoprofen sodium in studies evaluating their efficacy in treating conditions like myofascial pain syndrome.
2-[(4-acetyl-phenyl)methyl]cyclopentanone
Compound Description: This compound is an identified impurity in Loxoprofen Sodium. Its presence can impact the drug's quality and efficacy . Relevance: Identifying and controlling impurities like 2-[(4-acetyl-phenyl)methyl]cyclopentanone is crucial in ensuring the quality and safety of Loxoprofen sodium drug products.
Diclofenac Potassium
Compound Description: Diclofenac potassium, like Loxoprofen Sodium, is a non-steroidal anti-inflammatory drug (NSAID) widely used for pain relief and inflammation reduction . Relevance: Diclofenac potassium serves as a comparator to Loxoprofen sodium in clinical trials to assess their relative efficacy in managing post-operative pain, particularly after dental extractions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Loxoprofen is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a 4-[(2-oxocyclopentyl)methyl]phenyl group. A prodrug that is rapidly converted into its active trans-alcohol metabolite following oral administration. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a prodrug. It is a monocarboxylic acid and a member of cyclopentanones. It is functionally related to a propionic acid. It is a conjugate acid of a loxoprofen(1-). Loxoprofen is a propionic acid derivative non-steroidal anti-inflammatory drug. It is marketed under the trade name Loxonin in Brazil, Mexico and Japan by Sankyo, as Loxomac in India, and as Oxeno in Argentina. A transdermal preparation was approved for use in Japan in January 2006.
Loprazolam is an imidazobenzodiazepine. Loprazolam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Loprazolam is an imidazobenzodiazepine with anxiolytic, anticonvulsant, hypnotic, sedative and skeletal muscle relaxant properties. It is indicated for the short-term treatment of insomnia including difficulty in falling asleep and/or frequent nocturnal awakenings. Loprazolam is recommended as a short-term therapy only, due to adverse events associated with the drug including dependence and withdrawal symptoms. It is a positive modulator of GABA-A receptor that enhances the inhibitory neurotransmission. It is not an FDA-approved drug. Loprazolam (Triazulenone) marketed under the brand names Dormonoct, Havlane, Sonin, Somnovit, is a drug which is an imidazole benzodiazepine derivative. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is available in 1 mg and 2 mg tablets. It is licensed and marketed for the short term treatment of moderately severe insomnia.
Loquatoside belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. Loquatoside exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, loquatoside is primarily located in the cytoplasm. Outside of the human body, loquatoside can be found in fruits and loquat. This makes loquatoside a potential biomarker for the consumption of these food products.
LOR-500 is a first-in-class small molecule inhibitor of maternal embryonic leucine zipper kinase (MELK). MELK plays an important role in cancer cell cycle, signaling pathways, and stem cells. MELK is highly expressed in several cancer types and its expression correlates with poor prognosis in glioma and breast cancer. These findings provide strong support that selective targeting of MELK may be an effective cancer treatment strategy. (source: http://www.lorusthera.com/products-technology/lor-500.php).
Loracarbef is a semi-synthetic, broad-spectrum, beta-lactamase resistant, second-generation cephalosporin antibiotic derived from cephasporium. The bactericidal activity of loracarbef results from the inhibition of bacterial cell wall synthesis through interference with the cross-linking of peptidoglycan units. This results in a reduction of cell wall stability and causes cell lysis. Loracarbef is more active against a variety of gram-negative organisms but less active against gram-positive pathogens compared to first-generation agents.
A monochloroacetyl derivative of ajmaline. It is a class Ia antiarrhythmic agent that is rapidly hydrolyzed to ajmaline by plasma and tissue esterases.